Agaric Acid

Description

This compound has been reported in Ischnoderma benzoinum with data available.

adenine nucleotide translocase antagonist

Properties

IUPAC Name |

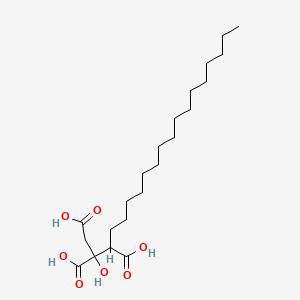

2-hydroxynonadecane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLCGUXUOFWCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046705 | |

| Record name | Agaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-99-9 | |

| Record name | Agaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agaricic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000666999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Agaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Agaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxynonadecane-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGARICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XE342S7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Agaric Acid: A Technical Guide to its Discovery, Isolation, and Fungal Origins

For Immediate Release

[City, State] – November 13, 2025 – A comprehensive technical guide has been compiled detailing the discovery, isolation, and biological activities of agaric acid, a noteworthy tricarboxylic acid derived from fungi. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a historical account of its discovery, detailed experimental protocols, and insights into its mechanisms of action.

This compound, first isolated from the fungus Laricifomes officinalis (previously known as Fomes laricis), has been a subject of scientific interest for over a century. This guide illuminates the pioneering work of early researchers and outlines modern techniques for its extraction and purification.

Historical Context and Discovery

The initial discovery and characterization of this compound can be traced back to the early 20th century. In 1907, German chemists H. Thoms and J. Vogelsang published their seminal work on the constituents of Fomes laricis, a fungus traditionally used in medicine. Through their meticulous investigations, they successfully isolated and described a novel acidic compound, which they named "Agaricinsäure" (this compound). Their work laid the foundation for all subsequent research into this fascinating fungal metabolite.

Physicochemical Properties and Biological Activity

This compound (C₂₂H₄₀O₇) is a white, crystalline powder with a melting point of approximately 142 °C. It is sparingly soluble in cold water but more soluble in hot water and alcohol.

From a pharmacological perspective, this compound is recognized for its role as a potent inhibitor of cellular respiration and lipid metabolism. It exerts its effects through two primary mechanisms: the induction of the mitochondrial permeability transition and the inhibition of acetyl-CoA carboxylase.

Data Presentation: Quantitative Analysis

To facilitate comparative analysis, the following table summarizes the key quantitative data related to this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₀O₇ | [General Knowledge] |

| Molar Mass | 416.55 g/mol | [General Knowledge] |

| Melting Point | 142 °C (with decomposition) | [General Knowledge] |

| Solubility in cold water | Sparingly soluble | [General Knowledge] |

| Solubility in hot water | Soluble | [General Knowledge] |

| Solubility in ethanol | Soluble | [General Knowledge] |

| IC₅₀ (Adenine Nucleotide Translocase) | ~3 µM (induces MPT) | [1] |

| IC₅₀ (Acetyl-CoA Carboxylase) | Data not available | |

| Typical Yield from Fomes officinalis | Data not available |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound, based on both historical accounts and modern laboratory practices.

Protocol 1: Historical Isolation Method (Adapted from Thoms and Vogelsang, 1907)

This protocol is a conceptual reconstruction based on the techniques available at the time of the original discovery.

1. Material Preparation:

-

The fruiting bodies of Laricifomes officinalis are collected, cleaned of debris, and air-dried.

-

The dried fungal material is then ground into a fine powder.

2. Extraction:

-

The fungal powder is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or diethyl ether, likely using a Soxhlet apparatus. This process is carried out for several hours to ensure complete extraction of the desired compounds.

3. Purification:

-

The resulting crude extract is concentrated under reduced pressure to remove the solvent.

-

The residue is then treated with a basic aqueous solution (e.g., sodium carbonate) to convert the acidic components, including this compound, into their water-soluble salts.

-

The aqueous solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free acids.

-

The crude this compound precipitate is collected by filtration and washed with cold water.

4. Crystallization:

-

The crude acid is further purified by recrystallization from a suitable solvent, such as hot water or aqueous ethanol, to yield pure, crystalline this compound.

Protocol 2: Modern Isolation and Purification using Solid-Phase Extraction (SPE)

This protocol outlines a contemporary approach to isolating this compound with higher purity and efficiency.

1. Material Preparation and Extraction:

-

Prepare and extract the fungal material as described in Protocol 1 (Steps 1 & 2), using a solvent such as methanol or ethanol.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Load the crude extract (dissolved in a minimal amount of the extraction solvent) onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., hexane) to remove nonpolar impurities.

-

Elute the fraction containing this compound using a solvent of intermediate polarity, such as a mixture of ethyl acetate and methanol.

-

Collect the eluate.

3. High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the collected fraction using preparative reverse-phase HPLC.

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV at 210 nm.

-

Collect the fractions corresponding to the this compound peak.

4. Final Steps:

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and mass spectrometry.

Signaling Pathways and Mechanisms of Action

This compound's biological effects are primarily attributed to its interaction with key cellular components involved in metabolism and apoptosis.

Inhibition of Acetyl-CoA Carboxylase

This compound is a known inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in the biosynthesis of fatty acids. By blocking the activity of ACC, this compound disrupts the production of malonyl-CoA, a critical building block for fatty acid synthesis. This inhibition leads to a reduction in lipid synthesis and can have significant impacts on cellular growth and proliferation. The precise mechanism of inhibition, whether competitive or allosteric, is an area of ongoing investigation.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Agaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agaric acid, a notable fungal metabolite, has garnered significant interest within the scientific community for its unique chemical structure and potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental protocols for its extraction, purification, and quantification. Quantitative data on this compound concentrations in various fungal sources are presented, and key metabolic pathways are visualized to facilitate a deeper understanding of its biochemical origins. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery and development.

Natural Sources of this compound

This compound, also known as agaricin, is a tricarboxylic acid with a long aliphatic chain, primarily found in fungi belonging to the order Polyporales. The most well-documented and significant natural source of this compound is the medicinal mushroom Fomitopsis officinalis (syn. Laricifomes officinalis), commonly known as Agarikon.[1] This wood-decaying fungus, which typically grows on conifers, has a long history of use in traditional medicine.[2]

Other reported fungal sources of this compound include:

-

Polyporus igniarius : A species of bracket fungus also known for its medicinal properties.

-

Ischnoderma benzoinum : A polypore fungus found on decaying wood.

While Fomitopsis officinalis remains the primary and most studied source, further research into the chemical composition of other related fungal species may reveal additional natural reservoirs of this compound.

Table 1: Quantitative Data on this compound Concentration

Quantitative analysis of this compound content in different fungal sources and parts is crucial for optimizing extraction processes and for comparative studies. The available data, while limited, provides valuable insights.

| Fungal Species | Fungal Part | Concentration of this compound | Reference |

| Fomitopsis officinalis | Immobilized Mycelium | 5.4 - 6.8% of dry weight | [3] |

Note: There is a notable lack of comprehensive quantitative data on this compound concentrations in the fruiting bodies and different parts (e.g., pileus, hymenophore) of Fomitopsis officinalis and other this compound-producing fungi in the currently available scientific literature.

Biosynthesis of this compound: A Hypothetical Pathway

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on its chemical structure—a C16 fatty acid-like tail attached to a citric acid-like head—a plausible hypothetical pathway can be proposed, integrating key aspects of fungal fatty acid synthesis and the tricarboxylic acid (TCA) cycle.

The proposed biosynthesis likely initiates with the condensation of acetyl-CoA and oxaloacetate to form citrate, a key step in the TCA cycle. Simultaneously, the fungus would synthesize a 16-carbon fatty acyl-ACP through the fatty acid synthase (FAS) pathway. The subsequent steps would involve the condensation of the fatty acyl chain with a TCA cycle intermediate, followed by a series of enzymatic modifications to yield the final this compound structure.

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines a general method for the extraction and purification of this compound from fungal biomass, adaptable for both fruiting bodies and mycelium.

3.1.1. Materials and Reagents

-

Dried and powdered fungal material (Fomitopsis officinalis)

-

Methanol (MeOH), HPLC grade

-

Chloroform (CHCl₃), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (60-120 mesh)

-

Preparative HPLC system with a C18 column

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

-

Glassware: Erlenmeyer flasks, beakers, separatory funnels, chromatography columns

3.1.2. Extraction Procedure

-

Maceration: Weigh 100 g of dried, powdered fungal material and place it in a 2 L Erlenmeyer flask. Add 1 L of a 1:1 (v/v) mixture of methanol and chloroform.

-

Extraction: Seal the flask and stir the mixture at room temperature for 24 hours on a magnetic stirrer.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the fungal biomass.

-

Re-extraction: Repeat the extraction process on the fungal residue two more times with fresh solvent to ensure complete extraction of the metabolites.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

3.1.3. Liquid-Liquid Partitioning

-

Dissolution: Dissolve the crude extract in 500 mL of a 9:1 methanol-water solution.

-

Defatting: Transfer the solution to a separatory funnel and partition it three times with an equal volume of hexane to remove nonpolar lipids. Discard the hexane layers.

-

Acidification and Extraction: Acidify the methanol-water layer to pH 2-3 with 1M HCl. Extract the acidified solution three times with an equal volume of ethyl acetate.

-

Washing and Drying: Combine the ethyl acetate layers, wash with deionized water until the washings are neutral, and then dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Final Evaporation: Filter off the sodium sulfate and evaporate the ethyl acetate under reduced pressure to yield an enriched this compound fraction.

3.1.4. Purification by Column Chromatography

-

Column Packing: Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed with silica gel in a chloroform slurry.

-

Sample Loading: Dissolve the enriched this compound fraction in a minimal amount of chloroform and load it onto the column.

-

Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

-

Fraction Collection: Collect fractions of 20-30 mL and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol:acetic acid (e.g., 85:15:1) mobile phase.

-

Pooling and Evaporation: Combine the fractions containing the compound of interest (visualized with an appropriate stain, e.g., anisaldehyde-sulfuric acid) and evaporate the solvent.

3.1.5. Preparative HPLC for Final Purification

-

Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: Adjusted for the preparative column (e.g., 15-20 mL/min).

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm).

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Evaporate the solvent from the collected fraction and lyophilize to obtain pure this compound.

References

- 1. Fomitopsis officinalis: Spatial (Pileus and Hymenophore) Metabolomic Variations Affect Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The bioactive compounds, beneficial medicinal properties, and biotechnological prospects of Fomitopsis: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Obtaining Immobilized Mycelium of Basidiomycete Fomitopsis Officinalis (Vill.:Fr.) Bond. Et Sing., Producer of Agaricic Acid | Gromovykh | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

An In-depth Technical Guide to Agaric Acid: Chemical Structure, Stereochemistry, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a tricarboxylic fatty acid first isolated from the fungus Fomitopsis officinalis (formerly Laricifomes officinalis), has garnered significant interest in the scientific community for its unique chemical structure and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological interactions of this compound, with a focus on its effects on mitochondrial function and fatty acid metabolism. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, systematically named 2-hydroxynonadecane-1,2,3-tricarboxylic acid, is characterized by a long C19 aliphatic chain attached to a citric acid-like head group.[1][2] This amphipathic nature, with a hydrophobic tail and a hydrophilic head, dictates its solubility and biological interactions.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxynonadecane-1,2,3-tricarboxylic acid | [1] |

| Molecular Formula | C₂₂H₄₀O₇ | [2] |

| Molar Mass | 416.55 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 138-140 °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and hot acetic acid | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | Signals corresponding to the long alkyl chain (δ ~0.8-1.6 ppm), a triplet for the terminal methyl group (δ ~0.85 ppm), and multiplets for the methine and methylene groups of the tricarboxylic acid moiety (δ ~2.4-2.9 ppm). | [3] |

| ¹³C NMR | Resonances for the carboxylic acid carbons (δ > 170 ppm), the hydroxyl-bearing quaternary carbon (δ ~70-80 ppm), and numerous signals for the carbons of the long alkyl chain (δ ~10-40 ppm). | [4][5][6] |

| FT-IR (cm⁻¹) | Broad O-H stretch (alcohols, carboxylic acids) around 3400-2500 cm⁻¹, C-H stretches (alkanes) around 2920 and 2850 cm⁻¹, strong C=O stretch (carboxylic acids) around 1700 cm⁻¹, and C-O stretches around 1300-1000 cm⁻¹. | [7][8][9] |

| Mass Spectrometry | The fragmentation pattern is characterized by the loss of water (M-18), carboxyl groups (M-45), and successive losses of alkyl fragments from the long hydrocarbon chain. | [10][11][12][13][14] |

Stereochemistry

This compound possesses two chiral centers at the C2 and C3 positions of the nonadecane backbone. The absolute stereochemistry of the naturally occurring enantiomer has not been definitively established in the readily available scientific literature. While related natural 2-hydroxycitric acids like hibiscus acid and garcinia acid have known stereochemistries, the specific configuration of this compound from Fomitopsis officinalis remains an area for further investigation. Techniques such as X-ray crystallography of a suitable derivative, or advanced chiroptical methods like Vibrational Circular Dichroism (VCD), would be required for the unambiguous assignment of the absolute configuration.[15][16][17]

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound with chiral centers marked with an asterisk (*).

Biological Activity and Signaling Pathways

This compound is a well-documented inhibitor of mitochondrial adenine nucleotide translocase (ANT) and acetyl-CoA carboxylase (ACC).[1][2][18][19] These inhibitory actions lead to significant downstream effects on cellular metabolism and viability.

Induction of Mitochondrial Permeability Transition

This compound is a potent inducer of the mitochondrial permeability transition (MPT), a critical event in cell death pathways.[1][18][19] The MPT involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to the collapse of the mitochondrial membrane potential and unregulated flux of ions and small molecules.

The proposed signaling pathway for this compound-induced MPT is as follows:

Caption: Signaling pathway of this compound-induced mitochondrial permeability transition.

Inhibition of Acetyl-CoA Carboxylase

This compound also inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[2] By blocking ACC, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, thereby halting the synthesis of fatty acids.

Experimental Protocols

Isolation of this compound from Fomitopsis officinalis

A general protocol for the extraction and purification of this compound from the fruiting bodies of Fomitopsis officinalis is outlined below. This protocol may require optimization depending on the specific fungal material and available laboratory equipment.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(666-99-9) 1H NMR spectrum [chemicalbook.com]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. scienceready.com.au [scienceready.com.au]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. whitman.edu [whitman.edu]

- 15. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Matrix Isolation-Vibrational Circular Dichroism Spectroscopic Study of Conformations and Non-Covalent Interactions of Tetrahydro-2-Furoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Agaric Acid's Mitochondrial Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agaric acid, a tricarboxylic fatty acid originating from certain fungi, exerts significant effects on mitochondrial function through a dual mechanism of action. It primarily targets two key mitochondrial proteins: the Adenine Nucleotide Translocase (ANT) and the mitochondrial citrate carrier (CIC). By interacting with these transporters, this compound disrupts crucial mitochondrial processes, including ATP/ADP exchange, calcium homeostasis, and the export of citrate for cytosolic biosynthesis. This guide provides an in-depth technical overview of the molecular mechanisms, summarizes the available data, details relevant experimental protocols, and presents visual diagrams of the implicated pathways to facilitate further research and drug development efforts targeting mitochondrial metabolism.

Core Mechanisms of Action

This compound's impact on mitochondria stems from its unique structure, featuring a long hydrophobic hydrocarbon tail and a polar head with three carboxyl groups. This amphipathic nature allows it to interact with integral membrane proteins and the lipid bilayer.

Inhibition of the Adenine Nucleotide Translocase (ANT) and Induction of the Mitochondrial Permeability Transition Pore (mPTP)

The primary and most well-documented action of this compound is its interaction with the Adenine Nucleotide Translocase (ANT), a vital protein in the inner mitochondrial membrane responsible for the exchange of cytosolic ADP for mitochondrial ATP.[1][2] this compound is a known inhibitor of ANT.[3] This inhibition is thought to occur via the interaction of its negatively charged carboxyl groups with cationic residues within the nucleotide-binding site of ANT.[1]

The binding of this compound to ANT is a critical event that can lead to the induction of the mitochondrial permeability transition pore (mPTP), a large, non-selective channel in the inner mitochondrial membrane.[3][4][5] The opening of the mPTP has several downstream consequences for mitochondrial integrity and function:

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open mPTP dissipates the electrochemical gradient across the inner mitochondrial membrane.[1][4][5]

-

Efflux of Matrix Calcium (Ca²⁺): The opening of the mPTP allows for the uncontrolled release of Ca²⁺ that has been sequestered in the mitochondrial matrix.[1][4][5]

-

Mitochondrial Swelling: The influx of water and solutes into the mitochondrial matrix, driven by the osmotic gradient created by the open mPTP, leads to significant swelling of the organelle.[1][4][5]

-

Increased Reactive Oxygen Species (ROS) Generation: The disruption of the electron transport chain and mitochondrial function due to mPTP opening can lead to an increase in the production of reactive oxygen species.[1]

-

Attenuation of ADP/ATP Exchange: By binding to ANT, this compound directly hinders the transport of ADP into the mitochondria and ATP out into the cytosol, thereby impairing cellular energy metabolism.[1]

Inhibition of the Mitochondrial Citrate Carrier (CIC)

This compound also inhibits the mitochondrial citrate carrier, which is responsible for transporting citrate from the mitochondrial matrix to the cytosol.[6] Cytosolic citrate is a crucial precursor for the synthesis of fatty acids and sterols.[7][8] By blocking the export of citrate, this compound effectively reduces the cytosolic pool of acetyl-CoA, a key building block for these biosynthetic pathways.[7] This action underlies the observed reduction in lipogenesis upon treatment with this compound.

Quantitative Data

| Parameter | Organism/System | This compound Concentration | Observed Effect | Reference |

| Mitochondrial DNA Disruption | Not Specified | 3 µM | Used to induce mitochondrial DNA disruption in an experimental setup. | [1] |

| Calcium Efflux | Rat Renal Cortical Mitochondria | 2.5 - 20 µM | Accelerated the rate of Ca²⁺ release. | [4] |

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by this compound.

Figure 1. Mechanism of this compound-induced mPTP opening via ANT inhibition.

Figure 2. Inhibition of citrate export and fatty acid synthesis by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential can be measured using cationic fluorescent dyes such as Tetramethylrhodamine, methyl ester (TMRM) or JC-1. These dyes accumulate in the mitochondrial matrix in a potential-dependent manner. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

Protocol (using TMRM):

-

Cell Culture: Plate cells of interest in a suitable format for fluorescence microscopy or plate reader analysis.

-

Dye Loading: Incubate the cells with a low, non-quenching concentration of TMRM (e.g., 20-100 nM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C, protected from light.

-

Treatment: After the loading period, replace the dye-containing medium with fresh medium containing the desired concentrations of this compound. A positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), should be included.

-

Image Acquisition/Fluorescence Measurement:

-

Microscopy: Acquire fluorescence images at appropriate time points after treatment using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

-

Plate Reader: Measure the fluorescence intensity using a microplate reader at specified intervals.

-

-

Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRM fluorescence in this compound-treated cells compared to vehicle control indicates mitochondrial depolarization.

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

Principle: mPTP opening can be assessed by measuring mitochondrial swelling or by a calcium retention capacity assay.

4.2.1. Mitochondrial Swelling Assay

Principle: The opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation.

-

Assay Buffer: Resuspend the isolated mitochondria in a suitable assay buffer (e.g., containing sucrose, mannitol, HEPES, and respiratory substrates like glutamate and malate).

-

Measurement:

-

Place the mitochondrial suspension in a cuvette in a spectrophotometer.

-

Record the baseline absorbance at 540 nm.

-

Add this compound at the desired concentrations.

-

Induce mPTP opening with a Ca²⁺ pulse.

-

Monitor the decrease in absorbance at 540 nm over time. A more rapid and extensive decrease in absorbance in the presence of this compound indicates potentiation of mPTP opening.

-

4.2.2. Calcium Retention Capacity (CRC) Assay

Principle: This assay measures the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens. A fluorescent Ca²⁺ indicator (e.g., Calcium Green 5N) is used to monitor the extramitochondrial Ca²⁺ concentration.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria as described above.

-

Assay Setup:

-

Resuspend the isolated mitochondria in a respiration buffer containing a fluorescent Ca²⁺ indicator and respiratory substrates.

-

Place the suspension in a fluorometer.

-

-

Measurement:

-

Record the baseline fluorescence.

-

Add sequential pulses of a known concentration of CaCl₂.

-

Mitochondria will take up the Ca²⁺, causing a decrease in the fluorescence of the extramitochondrial indicator.

-

The point at which the mitochondria release the accumulated Ca²⁺ (indicated by a sharp increase in fluorescence) signifies mPTP opening.

-

-

Data Analysis: Calculate the total amount of Ca²⁺ taken up by the mitochondria before the release. A lower calcium retention capacity in the presence of this compound indicates sensitization of the mPTP.

Citrate Transport Assay

Principle: The inhibition of the mitochondrial citrate carrier can be measured by monitoring the transport of radiolabeled citrate into isolated mitochondria or reconstituted liposomes containing the purified carrier.

Protocol (using isolated mitochondria):

-

Mitochondrial Isolation: Isolate mitochondria from a tissue rich in the citrate carrier, such as the liver.

-

Assay Incubation:

-

Pre-incubate the isolated mitochondria with various concentrations of this compound.

-

Initiate the transport reaction by adding [¹⁴C]-citrate.

-

-

Stopping the Reaction: After a defined time, stop the transport by adding a potent inhibitor of the citrate carrier (e.g., 1,2,3-benzenetricarboxylate) and rapidly pelleting the mitochondria through a layer of silicone oil to separate them from the incubation medium.

-

Quantification: Measure the radioactivity in the mitochondrial pellet using liquid scintillation counting.

-

Data Analysis: A decrease in the amount of radiolabeled citrate in the mitochondria treated with this compound indicates inhibition of the citrate carrier.

Experimental Workflows

The following diagrams outline the workflows for the described experimental protocols.

Figure 3. Workflow for measuring mitochondrial membrane potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenine nucleotide translocase: Current knowledge in post-translational modifications, regulations and pathological implications for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of this compound on citrate transport in rat liver mitochondria PMID: 713700 | MCE [medchemexpress.cn]

- 7. The mitochondrial citrate carrier: metabolic role and regulation of its activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tricarboxylate transport protein, mitochondrial - Wikipedia [en.wikipedia.org]

The Physiological Role of Agaric Acid in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agaric acid, a tricarboxylic acid primarily produced by the fungus Fomitopsis officinalis (commonly known as Agarikon), plays a significant, multifaceted role in fungal metabolism. Its primary mechanism of action involves the potent inhibition of key mitochondrial processes, leading to downstream effects on fatty acid synthesis and overall cellular energy homeostasis. This technical guide provides an in-depth analysis of the physiological functions of this compound, detailing its biochemical interactions, summarizing quantitative data, outlining relevant experimental protocols, and visualizing the affected metabolic pathways. This information is crucial for researchers in mycology, biochemistry, and for professionals in drug development exploring novel antifungal targets.

Core Mechanisms of Action

This compound's physiological impact stems from its ability to interfere with critical mitochondrial transport and enzymatic processes. Its primary targets are the adenine nucleotide translocase (ANT) and the transport of citrate across the mitochondrial membrane.

Inhibition of Adenine Nucleotide Translocase and Induction of Mitochondrial Permeability Transition

This compound is a well-documented inhibitor of the adenine nucleotide translocase (ANT), a crucial protein in the inner mitochondrial membrane responsible for the exchange of ATP and ADP.[1][2] By binding to ANT, this compound disrupts the normal flux of these nucleotides, which has profound consequences for cellular energy metabolism.[2]

This interaction with ANT is also a primary driver for the induction of the mitochondrial permeability transition pore (mPTP).[3][4] The opening of the mPTP is a critical event that leads to:

-

Collapse of the mitochondrial membrane potential (ΔΨm).

-

Uncontrolled efflux of ions and small molecules from the mitochondrial matrix.

-

Mitochondrial swelling and rupture.

-

Release of pro-apoptotic factors, such as cytochrome c. [4]

Inhibition of Citrate Transport and Downstream Effects on Fatty Acid Synthesis

This compound competitively inhibits the transport of citrate from the mitochondria to the cytosol.[5][6][7] Cytosolic citrate is the primary source of acetyl-CoA for de novo fatty acid synthesis.[8] The enzyme ATP citrate lyase cleaves cytosolic citrate into acetyl-CoA and oxaloacetate. Acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the committed and rate-limiting step in fatty acid biosynthesis.[9][10]

By limiting the availability of cytosolic citrate, this compound effectively starves the fatty acid synthesis pathway of its essential precursor. This leads to a significant reduction in the production of fatty acids, which are vital for membrane biogenesis, energy storage, and the synthesis of other essential lipids.

Quantitative Data

While extensive qualitative data exists on the inhibitory effects of this compound, specific quantitative data, such as IC50 and Ki values for fungal enzymes, are not widely reported in publicly available literature. The following table summarizes the available information.

| Target Enzyme/Process | Fungal Species | Inhibitor | IC50 | Ki | Reference(s) |

| Acetyl-CoA Carboxylase (ACC) | Ustilago maydis | Soraphen A | - | 2.1 ± 0.9 nM | [11] |

| Carbonic Anhydrase (β-CA) | Saccharomyces cerevisiae | Various Sulfonamides | - | 82.6–133 nM | [12] |

| Carbonic Anhydrase (β-CA) | Saccharomyces cerevisiae | Phenolic Compounds | - | 23.5–95.4 nM | [12] |

Experimental Protocols

Isolation of Fungal Mitochondria

This protocol is adapted from methods for isolating mitochondria from filamentous fungi and is suitable for studying the effects of this compound on mitochondrial function.[1][13]

Materials:

-

Fungal mycelium

-

Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% (w/v) bovine serum albumin)

-

Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 0.1% (w/v) bovine serum albumin)

-

Mortar and pestle or mechanical homogenizer

-

Refrigerated centrifuge

Procedure:

-

Harvest fungal mycelium by filtration and wash with distilled water.

-

Resuspend the mycelium in grinding buffer.

-

Disrupt the cells by grinding with a mortar and pestle or using a mechanical homogenizer on ice.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in differential centrifugation buffer and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays.

Assay for Mitochondrial Permeability Transition Pore (mPTP) Opening

This protocol utilizes the calcein-AM/CoCl₂ fluorescence quenching method to assess mPTP opening.[14][15][16]

Materials:

-

Isolated fungal mitochondria

-

Calcein-AM

-

CoCl₂

-

Ionomycin (positive control)

-

Assay buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM K₂HPO₄, 1 mM MgCl₂)

-

Fluorometer

Procedure:

-

Load the isolated mitochondria with Calcein-AM, which becomes fluorescent (calcein) upon hydrolysis by mitochondrial esterases.

-

Add CoCl₂, which quenches the fluorescence of calcein in the cytosol but not in intact mitochondria.

-

Treat the mitochondria with this compound at various concentrations.

-

Use ionomycin as a positive control to induce maximal mPTP opening and subsequent quenching of mitochondrial calcein fluorescence.

-

Measure the fluorescence over time. A decrease in fluorescence indicates the opening of the mPTP and the entry of CoCl₂ into the mitochondrial matrix.

Assay for Acetyl-CoA Carboxylase (ACC) Activity

This spectrophotometric assay measures the activity of ACC by coupling the reaction to the oxidation of NADPH.[17][18]

Materials:

-

Fungal cell lysate or purified ACC

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Acetyl-CoA

-

KHCO₃

-

NADPH

-

Malonyl-CoA reductase (for coupling reaction)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, acetyl-CoA, KHCO₃, NADPH, and malonyl-CoA reductase.

-

Add the fungal cell lysate or purified ACC to initiate the reaction.

-

ACC will produce malonyl-CoA, which is then reduced by malonyl-CoA reductase, consuming NADPH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

To test the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of this compound before initiating the reaction.

Signaling Pathways and Experimental Workflows

This compound's Impact on Mitochondrial Function and Fatty Acid Synthesis

Caption: Mechanism of this compound action on mitochondria and fatty acid synthesis.

Experimental Workflow for Assessing this compound's Antifungal Activity

References

- 1. Isolation of Mitochondria from Fusarium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenine nucleotide translocase: Current knowledge in post-translational modifications, regulations and pathological implications for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Citrate Transporters CtpA and YhmA Are Required for Extracellular Citric Acid Accumulation and Contribute to Cytosolic Acetyl Coenzyme A Generation in Aspergillus luchuensis mut. kawachii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification and genetic characterization of mitochondrial citrate transporters in Aspergillus niger [frontiersin.org]

- 7. The mitochondrial citrate carrier in Yarrowia lipolytica: Its identification, characterization and functional significance for the production of citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular Acetyl Unit Transport in Fungal Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dynamic organization of fungal acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and characterization of recombinant fungal acetyl-CoA carboxylase and isolation of a soraphen-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. newprairiepress.org [newprairiepress.org]

- 14. fn-test.com [fn-test.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. static.igem.org [static.igem.org]

- 18. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on Agaric Acid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a tricarboxylic acid derived from the fungus Fomes officinalis (also known as Laricifomes officinalis), has a long and varied history in both traditional medicine and scientific research. Historically recognized for its potent anhidrotic (sweat-inhibiting) properties, research into this compound has evolved to uncover its intricate mechanisms of action at the cellular level, particularly its influence on mitochondrial function. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, early uses, and the scientific investigations that have shaped our current understanding of this multifaceted molecule.

I. Early History and Discovery

The medicinal properties of Fomes officinalis, the fungus from which this compound is derived, have been recognized for centuries. As early as 200 AD, the fungus, referred to as "Agaricum," was documented by Dioscorides for its therapeutic uses.[1] In the 19th and early 20th centuries, it gained prominence in Western medicine, primarily for its use as an antiperspirant to alleviate the debilitating night sweats experienced by tuberculosis patients.[1]

While the traditional use of the fungus is well-documented, the precise date and the scientists responsible for the initial isolation and characterization of this compound remain elusive in the readily available historical scientific literature. However, it was during the late 19th and early 20th centuries that pharmaceutical companies began to utilize the fungus as a source of this compound and a related substance, agaricin.[1]

II. Historical Therapeutic Use: Anhidrotic Agent

The primary historical therapeutic application of this compound was as an anhidrotic agent. It was prescribed by Eclectic physicians in the early 19th century to control excessive sweating, not only the night sweats associated with chronic diseases but also profuse daytime sweating. The typical dosage mentioned in historical texts was 5 drops of a 1% solution of the extract.

The prevailing hypothesis for its mechanism of action as a sweat-inhibiting agent during this early period was not well-defined at a molecular level. Early observations noted that it could reduce the force and frequency of the pulse and cause muscle contraction in the intestines and bladder, suggesting a broad physiological impact. The precise signaling pathways involved in its anhidrotic effect were not understood and awaited the advancements of 20th-century pharmacology and cell biology.

III. Evolution of Mechanistic Understanding: From Systemic Effects to Mitochondrial Target

The 20th century marked a significant shift in this compound research, moving from phenomenological observations of its systemic effects to a more focused investigation of its molecular mechanisms. A pivotal discovery was its role as a potent inhibitor of cellular respiration. This understanding laid the groundwork for identifying its specific molecular target.

The Mitochondrion as the Epicenter of Action

Later research identified the mitochondrion as the primary site of this compound's activity. Specifically, it was found to be a powerful inhibitor of the adenine nucleotide translocase (ANT) , a crucial protein in the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm.

This inhibition of ANT has several downstream consequences that explain many of this compound's observed physiological effects:

-

Disruption of Cellular Energy Metabolism: By blocking the transport of ADP into the mitochondria and ATP out, this compound effectively halts oxidative phosphorylation, the primary process of ATP generation.

-

Induction of Mitochondrial Permeability Transition (MPT): this compound is a known inducer of the MPT, a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.

-

Inhibition of Lipid Biosynthesis: Early studies also pointed to this compound's ability to inhibit lipid and fatty acid biosynthesis.[2] This is likely an indirect consequence of its effect on citrate transport, as citrate is a key precursor for fatty acid synthesis in the cytoplasm.

The following diagram illustrates the historical progression of understanding this compound's mechanism of action:

IV. Quantitative Data from Historical Studies

Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are now routinely used for the quantitative analysis of this compound and other fungal metabolites. These methods offer high sensitivity and specificity, allowing for precise determination in various matrices.

Table 1: Modern Analytical Methods for Fungal Acid Quantification

| Analytical Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a stationary phase and a liquid mobile phase. | Quantification of this compound in fungal extracts and pharmaceutical preparations.[3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of derivatized organic acids in biological samples.[4] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC coupled with mass spectrometry for high-sensitivity and selective detection. | Comprehensive analysis of organic acids in complex matrices like fruit juices.[5] |

V. Experimental Protocols from Historical Research

For illustrative purposes, a generalized workflow for the isolation and initial characterization of a natural product like this compound, based on the chemical practices of the late 19th and early 20th centuries, is presented below.

References

- 1. forestpathology.cfans.umn.edu [forestpathology.cfans.umn.edu]

- 2. This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

Agaric Acid as a Metabolic Inhibitor: An In-depth Technical Guide from Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a tricarboxylic acid derived from the fungus Laricifomes officinalis, has long been recognized in early biochemical studies for its potent inhibitory effects on key metabolic pathways. Its unique structure, featuring a long hydrophobic alkyl chain and a hydrophilic citrate-like head, allows it to interact with specific mitochondrial transport proteins, thereby disrupting cellular energy metabolism. This technical guide provides a comprehensive overview of the foundational research on this compound's role as a metabolic inhibitor, with a focus on its mechanisms of action, the experimental protocols used to elucidate these mechanisms, and the quantitative data from these early investigations.

Core Mechanisms of Action

Early research established that this compound's primary mode of action is the inhibition of mitochondrial carrier proteins, leading to downstream effects on fatty acid and sterol biosynthesis.

Inhibition of the Adenine Nucleotide Translocase (ANT)

One of the principal targets of this compound is the adenine nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytosol. By binding to ANT, this compound disrupts this crucial exchange, leading to a depletion of cytosolic ATP and an accumulation of ADP within the mitochondria. This inhibition is a key factor in the overall disruption of cellular energy homeostasis. The interaction is thought to involve the citrate-like moiety of this compound binding to the carrier, a process that is stabilized by the insertion of its long alkyl chain into the lipid bilayer of the inner mitochondrial membrane[1].

Induction of the Mitochondrial Permeability Transition (MPT)

This compound is a known inducer of the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane. The opening of the MPT pore leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c[1][2][3]. This effect is closely linked to its interaction with ANT, which is considered a key component of the MPT pore complex[4][5]. The induction of MPT by this compound is often observed in the presence of Ca2+ ions[1].

Inhibition of the Mitochondrial Tricarboxylate Carrier

This compound also targets the mitochondrial tricarboxylate carrier, which facilitates the transport of citrate from the mitochondrial matrix to the cytosol[6][7][8]. Cytosolic citrate is a critical precursor for the synthesis of fatty acids and cholesterol. By inhibiting this carrier, this compound effectively cuts off the supply of the carbon building blocks required for these anabolic pathways.

Impact on Metabolic Pathways

The inhibition of mitochondrial carriers by this compound has significant downstream consequences for major metabolic pathways.

Inhibition of Fatty Acid Synthesis

The synthesis of fatty acids is heavily reliant on the availability of cytosolic acetyl-CoA, which is primarily derived from mitochondrial citrate transported into the cytosol. By blocking the tricarboxylate carrier, this compound curtails the export of citrate, thereby inhibiting de novo fatty acid synthesis[7][9][10][11]. This inhibitory effect has been a central focus of early studies on this compound.

Inhibition of Sterol Biosynthesis

Similar to fatty acid synthesis, the biosynthesis of cholesterol and other sterols also requires a cytosolic pool of acetyl-CoA derived from mitochondrial citrate. Consequently, the inhibition of the tricarboxylate carrier by this compound also leads to a reduction in sterol synthesis[12][13][14][15][16].

Quantitative Data on this compound Inhibition

Summarizing quantitative data from early studies on this compound has been challenging due to the limited availability of full-text articles from that era. The following table presents a compilation of available data, acknowledging that specific IC50 and Ki values from the earliest literature are not readily accessible in modern databases.

| Target/Process | Organism/System | Measured Parameter | Value | Reference |

| Adenine Nucleotide Translocase (ANT) | Rat Liver Mitochondria | Inhibition of ADP/ATP exchange | - | Chavez & Klapp, 1975 (cited in[1]) |

| Mitochondrial Permeability Transition | Rat Kidney Mitochondria | Induction of Ca2+ efflux | 3 µM | [17] |

| Mitochondrial Swelling | Rat Kidney Mitochondria | Induction | 3 µM | [17] |

| Fatty Acid Synthesis | Isolated Hepatocytes | Inhibition | - | Freedland & Newton, 1981 (cited in multiple sources) |

| Citrate Transport | Rat Liver Mitochondria | Inhibition | - | [6] |

Note: Specific IC50 and Ki values from the foundational studies by Chavez & Klapp (1975) and Freedland & Newton (1981) were not retrievable from the searched resources. The table reflects the qualitative findings and concentrations used in later studies that build upon this early work.

Experimental Protocols

The following sections detail the methodologies that were central to the early investigation of this compound's inhibitory effects.

Isolation of Mitochondria

A fundamental requirement for studying the effects of this compound on mitochondrial function is the isolation of intact and functional mitochondria from tissues such as the rat liver.

Protocol for Isolation of Rat Liver Mitochondria:

-

Tissue Homogenization: Euthanize a rat and perfuse the liver with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4) to remove blood. Mince the liver and homogenize it in fresh isolation buffer using a Dounce homogenizer with a loose-fitting pestle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,000-10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

-

Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria and remove contaminants.

-

Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., a respiration buffer containing sucrose, phosphate, and other salts) and determine the protein concentration using a method like the Biuret or Lowry assay. The isolated mitochondria should be kept on ice and used promptly for functional assays.

Measurement of Mitochondrial Swelling

Mitochondrial swelling is an indicator of the opening of the mitochondrial permeability transition pore. It can be measured spectrophotometrically as a decrease in light scattering.

Protocol for Measuring Mitochondrial Swelling:

-

Reaction Setup: Prepare a reaction buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 5 mM glutamate, 5 mM malate, pH 7.4) in a spectrophotometer cuvette.

-

Mitochondrial Addition: Add a small aliquot of the isolated mitochondrial suspension (e.g., 0.5-1.0 mg protein/mL final concentration) to the cuvette.

-

Baseline Measurement: Monitor the absorbance at 540 nm (A540) to establish a stable baseline. The absorbance is due to light scattering by the mitochondrial suspension.

-

Induction of Swelling: Add the inducing agent, in this case, a specific concentration of this compound (e.g., 3 µM), often in combination with Ca2+ (e.g., 50 µM CaCl2), to the cuvette and mix gently.

-

Monitoring Absorbance Change: Continuously record the A540 over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) as the mitochondria take up water and scatter less light[18].

-

Controls: Perform control experiments without this compound and with known inducers (e.g., high concentrations of Ca2+) and inhibitors (e.g., cyclosporin A) of the MPT pore to validate the assay.

Measurement of Fatty Acid Synthesis using [14C]Acetate

The rate of de novo fatty acid synthesis can be quantified by measuring the incorporation of a radiolabeled precursor, such as [1-14C]acetate, into the total lipid fraction of cells or tissues.

Protocol for Measuring Fatty Acid Synthesis in Isolated Hepatocytes:

-

Hepatocyte Isolation: Isolate hepatocytes from rat liver using a collagenase perfusion method.

-

Incubation: Incubate the isolated hepatocytes in a suitable medium (e.g., Krebs-Ringer bicarbonate buffer supplemented with glucose and other nutrients) in a shaking water bath at 37°C.

-

Inhibitor Treatment: Pre-incubate a subset of the hepatocyte suspensions with varying concentrations of this compound for a defined period.

-

Radiolabeling: Add [1-14C]acetate to the hepatocyte suspensions and continue the incubation to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

-

Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1 v/v) to the cell suspension to extract the total lipids.

-

Saponification and Fatty Acid Isolation: Saponify the lipid extract with alcoholic KOH to release the fatty acids from complex lipids. Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).

-

Quantification: Evaporate the solvent and measure the radioactivity of the fatty acid fraction using liquid scintillation counting. The amount of radioactivity is proportional to the rate of fatty acid synthesis.

-

Data Analysis: Compare the radioactivity incorporated in the this compound-treated samples to that in the control samples to determine the extent of inhibition[9][10][19][20][21].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Figure 1: Mechanism of action of this compound on mitochondrial carriers.

Figure 2: Experimental workflow for measuring mitochondrial swelling.

Figure 3: Workflow for fatty acid synthesis assay using [14C]acetate.

Conclusion

Early studies on this compound laid the groundwork for understanding its profound impact on cellular metabolism. By targeting key mitochondrial transport proteins, this compound serves as a powerful tool for investigating the intricate connections between mitochondrial function and major anabolic pathways. While specific quantitative data from the initial pioneering studies remains somewhat elusive in readily accessible formats, the qualitative effects and the experimental approaches developed to study them have had a lasting impact on the fields of biochemistry and pharmacology. This guide provides a consolidated resource for researchers and professionals seeking to understand the foundational knowledge surrounding this important metabolic inhibitor.

References

- 1. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reconstituted adenine nucleotide translocase forms a channel for small molecules comparable to the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound on citrate transport in rat liver mitochondria PMID: 713700 | MCE [medchemexpress.cn]

- 7. Mitochondrial tricarboxylate and dicarboxylate-tricarboxylate carriers: from animals to plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tricarboxylate transport protein, mitochondrial - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors of sterol synthesis. Chemical syntheses, properties and effects of 4,4-dimethyl-15-oxygenated sterols on sterol synthesis and on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitors of sterol synthesis. Chemical synthesis and properties of 3 beta-hydroxy-25,26,26,26,27,27,27-heptafluoro-5 alpha-cholest-8(14)-en-15-one and 25,26,26,26,27,27,27-heptafluorocholesterol and their effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitors of sterol synthesis. Effects of dietary 5 alpha-cholest-8(14)-en-3 beta-ol-15-one on early enzymes in hepatic cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medication effects on developmental sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Simple kinetic model of mitochondrial swelling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 14C-Tracing of Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Exploratory Studies of Agaric Acid's Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a tricarboxylic acid derived from certain fungi, has garnered significant scientific interest due to its diverse biological activities. Historically used for its anhidrotic properties, recent research has unveiled its potent effects on cellular metabolism and microbial pathogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Biological Effects of this compound

This compound's primary biological effects can be broadly categorized into two main areas: modulation of mitochondrial function and inhibition of bacterial biofilm formation and motility.

Modulation of Mitochondrial Function

This compound is a well-documented modulator of mitochondrial activity, primarily through its interaction with the adenine nucleotide translocase (ANT) .[1][2][3][4] This protein, located in the inner mitochondrial membrane, is crucial for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm, a fundamental process for cellular energy homeostasis.

Mechanism of Action:

-

ANT Inhibition: this compound acts as an antagonist of ANT.[1][2][3][4] This inhibition disrupts the normal flux of adenine nucleotides, leading to a cascade of downstream effects.

-

Induction of Mitochondrial Permeability Transition (MPT): By binding to ANT, this compound promotes the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][2][3][4]

-

Disruption of Mitochondrial Homeostasis: The opening of the mPTP leads to several detrimental consequences for the mitochondrion, including:

-

Inhibition of Citrate Transport and Fatty Acid Synthesis: this compound also inhibits the transport of citrate across the mitochondrial membrane, thereby limiting the availability of cytosolic acetyl-CoA, a key precursor for fatty acid and sterol synthesis.

Inhibition of Bacterial Biofilm Formation and Motility

Recent studies have highlighted the potential of this compound as an anti-biofilm and anti-motility agent, particularly against the pathogenic bacterium Salmonella enterica serovar Typhimurium.[5][6][7]

Mechanism of Action:

-

Downregulation of Flagellar Genes: this compound has been shown to downregulate the transcription of genes responsible for flagellar synthesis and function.[5][6] The flagellum is a critical appendage for bacterial motility and plays a significant role in the initial stages of biofilm formation.

-

Inhibition of Swimming Motility: Consequently, treatment with this compound leads to a significant reduction or complete abrogation of swimming motility in Salmonella.[6][7]

-

Prevention of Biofilm Formation: By inhibiting motility and potentially other attachment-related processes, this compound effectively prevents the formation of biofilms on various surfaces.[5][6]

Quantitative Data on this compound's Biological Effects

The following tables summarize the key quantitative data from various studies on the biological effects of this compound.

| Biological Effect | Organism/System | Concentration/Dose | Observed Effect | Reference |

| Mitochondrial Effects | ||||

| Induction of mPTP opening | Isolated rat liver mitochondria | 3 µM | Induces transition pore opening and increases ROS generation. | [3][8] |

| Inhibition of ADP/ATP exchange | Isolated mitochondria | Not specified | Attenuates the exchange of ADP/ATP. | [8] |

| Anti-biofilm Effects | ||||

| Biofilm Inhibition (S. Typhimurium) | In vitro | > 100 µM | Significant prevention of biofilm formation. | |

| Biofilm Inhibition (S. Typhimurium) | In vitro | 800 µM | 99.9% inhibition of biofilm formation. | |

| Increased Susceptibility to H₂O₂ | S. Typhimurium biofilms | Not specified | Remaining biofilm cells are more sensitive to hydrogen peroxide. | [5][6] |

| Anti-motility Effects | ||||

| Inhibition of Swimming Motility | S. Typhimurium | 100 µM | Almost complete inhibition of motility in soft agar. | [7] |

| In Vivo Effects | ||||

| Inhibition of Lipogenesis | Rats | 1-4% of diet | Inhibits lipogenesis. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Mitochondrial Permeability Transition (MPT) Assay

This protocol is designed to assess the ability of this compound to induce the opening of the mitochondrial permeability transition pore.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Assay Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.4)

-

Substrates for mitochondrial respiration (e.g., 5 mM succinate)

-

Ca²⁺ solution (e.g., 1 mM CaCl₂)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Fluorescent dye for mitochondrial membrane potential (e.g., JC-1 or TMRM)

-

Spectrofluorometer or fluorescence microscope

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation methods.

-

Assay Setup: Resuspend the isolated mitochondria in the assay buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.

-

Energization: Add the respiratory substrate (e.g., succinate) to energize the mitochondria.

-

Calcium Loading: Add a defined amount of Ca²⁺ to the mitochondrial suspension to induce a basal level of mitochondrial stress.

-

This compound Treatment: Add varying concentrations of this compound to the mitochondrial suspension. Include a vehicle control (solvent only).

-

Measurement of Mitochondrial Swelling: Monitor the decrease in light scattering at 540 nm using a spectrophotometer, which is indicative of mitochondrial swelling.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm):

-

Using JC-1: Add JC-1 dye to the mitochondrial suspension and incubate. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization, JC-1 reverts to its monomeric form, which fluoresces green. Measure the ratio of red to green fluorescence using a spectrofluorometer or visualize under a fluorescence microscope.[9][10][11][12][13]

-

Using TMRM: Add TMRM to the mitochondrial suspension. TMRM accumulates in mitochondria in a potential-dependent manner. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

-

-

Data Analysis: Compare the extent of mitochondrial swelling and the change in ΔΨm in this compound-treated samples to the control samples.

Salmonella Biofilm Inhibition Assay

This protocol assesses the ability of this compound to inhibit the formation of Salmonella biofilms.

Materials:

-

Salmonella enterica serovar Typhimurium strain

-

Tryptic Soy Broth (TSB)

-

96-well microtiter plates

-

This compound stock solution

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

-

Plate reader

Procedure:

-

Bacterial Culture: Grow S. Typhimurium overnight in TSB at 37°C.

-

Assay Preparation: Dilute the overnight culture in fresh TSB.

-

Treatment: In a 96-well plate, add the diluted bacterial culture to wells containing serial dilutions of this compound. Include a vehicle control.

-

Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Gently remove the planktonic bacteria by washing the wells with sterile phosphate-buffered saline (PBS).

-